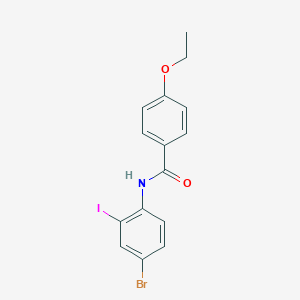
N-(3-bromo-5-ethoxy-4-methoxybenzyl)-2-(4-fluorophenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromo-5-ethoxy-4-methoxybenzyl)-2-(4-fluorophenyl)ethanamine, also known as 25B-NBOMe, is a synthetic hallucinogenic drug that belongs to the phenethylamine class of compounds. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. Since then, it has gained popularity as a recreational drug due to its potent psychedelic effects. However, its potential as a research tool in the field of neuroscience has also been recognized.
Mécanisme D'action
The mechanism of action of N-(3-bromo-5-ethoxy-4-methoxybenzyl)-2-(4-fluorophenyl)ethanamine involves its binding to the 5-HT2A receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Upon binding, N-(3-bromo-5-ethoxy-4-methoxybenzyl)-2-(4-fluorophenyl)ethanamine activates the receptor, leading to the activation of downstream signaling pathways. This ultimately results in changes in neural activity that underlie the drug's hallucinogenic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-bromo-5-ethoxy-4-methoxybenzyl)-2-(4-fluorophenyl)ethanamine are not fully understood, but it is believed to induce changes in neural activity that result in altered perception, mood, and cognition. Some of the reported effects of N-(3-bromo-5-ethoxy-4-methoxybenzyl)-2-(4-fluorophenyl)ethanamine include visual and auditory hallucinations, altered sense of time and space, and changes in emotional state. It is also known to have sympathomimetic effects, such as increased heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-bromo-5-ethoxy-4-methoxybenzyl)-2-(4-fluorophenyl)ethanamine in lab experiments is its potency and selectivity for the 5-HT2A receptor. This allows researchers to study the effects of receptor activation in a controlled manner. However, one major limitation is its potential for abuse and toxicity. N-(3-bromo-5-ethoxy-4-methoxybenzyl)-2-(4-fluorophenyl)ethanamine has been associated with several cases of overdose and death, and its use in research should be carefully regulated.
Orientations Futures
There are several future directions for research involving N-(3-bromo-5-ethoxy-4-methoxybenzyl)-2-(4-fluorophenyl)ethanamine. One area of interest is its potential as a therapeutic agent for the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is its use in the study of neural circuits underlying perception and cognition. Finally, there is a need for further research into the safety and toxicity of N-(3-bromo-5-ethoxy-4-methoxybenzyl)-2-(4-fluorophenyl)ethanamine, as well as the development of safer and more selective compounds for use in research.
Méthodes De Synthèse
The synthesis of N-(3-bromo-5-ethoxy-4-methoxybenzyl)-2-(4-fluorophenyl)ethanamine involves a series of chemical reactions that start with the condensation of 2-(4-fluorophenyl)ethanamine and 3-bromo-4-methoxy-5-ethoxybenzaldehyde. The resulting intermediate is then reduced using sodium borohydride to yield the final product. The entire process requires expertise in organic chemistry and should only be performed by trained professionals.
Applications De Recherche Scientifique
N-(3-bromo-5-ethoxy-4-methoxybenzyl)-2-(4-fluorophenyl)ethanamine has been used in scientific research to study the activity of serotonin receptors in the brain. Specifically, it is a selective agonist for the 5-HT2A receptor, which is known to play a role in the regulation of mood, perception, and cognition. By binding to this receptor, N-(3-bromo-5-ethoxy-4-methoxybenzyl)-2-(4-fluorophenyl)ethanamine can induce changes in neural activity that can be measured using various techniques such as electroencephalography (EEG) and functional magnetic resonance imaging (fMRI).
Propriétés
Formule moléculaire |
C18H21BrFNO2 |
|---|---|
Poids moléculaire |
382.3 g/mol |
Nom IUPAC |
N-[(3-bromo-5-ethoxy-4-methoxyphenyl)methyl]-2-(4-fluorophenyl)ethanamine |
InChI |
InChI=1S/C18H21BrFNO2/c1-3-23-17-11-14(10-16(19)18(17)22-2)12-21-9-8-13-4-6-15(20)7-5-13/h4-7,10-11,21H,3,8-9,12H2,1-2H3 |
Clé InChI |
QBTJMUWELQKVON-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)CNCCC2=CC=C(C=C2)F)Br)OC |
SMILES canonique |
CCOC1=C(C(=CC(=C1)CNCCC2=CC=C(C=C2)F)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-({3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)phenyl]propanamide](/img/structure/B283186.png)
![N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-2-(1H-indol-3-yl)ethanamine](/img/structure/B283188.png)
![N-[2-(benzyloxy)-5-bromobenzyl]-2-(morpholin-4-yl)ethanamine](/img/structure/B283189.png)
![2-(5-chloro-2-ethoxy-4-{[(2-hydroxyethyl)amino]methyl}phenoxy)-N-(2-phenylethyl)acetamide](/img/structure/B283190.png)

![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-1-naphthamide](/img/structure/B283195.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B283201.png)
![2-[2-Ethoxy-6-iodo-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide](/img/structure/B283205.png)
![5-bromo-N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B283207.png)
![2-{4-[(cyclohexylamino)methyl]-2-ethoxyphenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B283208.png)
![2-{4-[(cyclohexylamino)methyl]-2-ethoxyphenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B283209.png)
![N-[4-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]propanamide](/img/structure/B283210.png)
![N-[4-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]propanamide](/img/structure/B283211.png)
